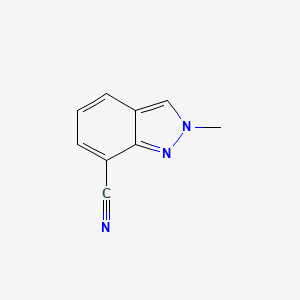

2-Methyl-2H-indazole-7-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBJGTOYNQTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293801 | |

| Record name | 2-Methyl-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-51-9 | |

| Record name | 2-Methyl-2H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-2H-indazole-7-carbonitrile CAS number 1159511-51-9 properties

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carbonitrile

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are foundational pillars in the architecture of biologically active molecules, forming the core of countless natural products and pharmaceuticals.[1] Among these, the indazole scaffold, a bicyclic system featuring a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation signifies its remarkable ability to bind to a diverse array of biological targets with high affinity, making it a fertile ground for drug discovery.

Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] The 2H-indazole isomer, in particular, is a crucial component in many pharmacologically active compounds. This guide focuses on a specific, functionalized derivative: This compound (CAS No. 1159511-51-9) . As a versatile chemical building block, its strategic placement of methyl and nitrile groups offers synthetic chemists a powerful tool for generating novel molecular entities for screening and development. This document provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Core Compound Identification and Physicochemical Profile

This compound is a synthetically derived heterocyclic compound valued for its potential as an intermediate in pharmaceutical research. The nitrile moiety serves as a versatile synthetic handle, capable of being transformed into various functional groups such as amines, amides, or carboxylic acids, thereby enabling the exploration of a broad chemical space.

Chemical Identity

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Synonym(s) | 7-Cyano-2-methylindazole | [4] |

| CAS Number | 1159511-51-9 | [4][5] |

| Molecular Formula | C₉H₇N₃ | [5][6] |

| Molecular Weight | 157.17 g/mol | [4][5] |

| InChI Key | PFBJGTOYNQTJGT-UHFFFAOYSA-N | |

| Canonical SMILES | CN1N=C2C(=C1)C=CC=C2C#N | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥97% | |

| Solubility | Data not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Recommended to be stored in a refrigerator, tightly closed, in a dry and well-ventilated place. | |

| Shipping Temp. | Room Temperature |

Predicted Spectroscopic Profile

While direct experimental spectra for this specific compound are not widely published in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic interpretation.[7] This predicted data serves as a benchmark for researchers verifying the identity and purity of synthesized or purchased material.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | s | 1H | H3 | The proton at the C3 position of the indazole ring, typically deshielded. |

| ~7.90 | d | 1H | H6 | Aromatic proton ortho to the electron-withdrawing nitrile group, shifted downfield. |

| ~7.75 | d | 1H | H4 | Aromatic proton adjacent to the fused ring system. |

| ~7.25 | t | 1H | H5 | Aromatic proton coupled to both H4 and H6. |

| ~4.20 | s | 3H | N-CH₃ | Methyl group protons attached to the nitrogen atom. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148.0 | C7a | Quaternary carbon at the ring fusion. |

| ~135.0 | C3 | Carbon at the C3 position of the indazole ring. |

| ~133.0 | C6 | Aromatic carbon deshielded by the nitrile group. |

| ~129.0 | C4 | Aromatic carbon. |

| ~122.0 | C5 | Aromatic carbon. |

| ~120.0 | C3a | Quaternary carbon at the ring fusion. |

| ~118.0 | -C≡N | Nitrile carbon. |

| ~105.0 | C7 | Carbon bearing the nitrile group. |

| ~38.0 | N-CH₃ | Methyl carbon. |

Predicted Infrared (IR) Data (ATR)

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching. |

| ~2950-2850 | C-H stretch | Aliphatic C-H stretching from the methyl group. |

| ~2230-2210 | C≡N stretch | Characteristic sharp, strong absorption for the nitrile group. |

| ~1610-1580 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1520-1480 | C=N stretch | Heterocyclic ring stretching. |

Synthesis Strategy and Experimental Protocol

The synthesis of 2H-indazoles often involves regioselective N-alkylation or cyclization reactions that favor the N2 position.[8] A robust and widely applicable method is the copper-catalyzed three-component reaction, which efficiently constructs the indazole core from readily available starting materials.[9]

Proposed Synthesis Workflow

A plausible and efficient route to synthesize this compound involves a one-pot, copper-catalyzed reaction of 2-bromo-6-cyanobenzaldehyde, methylamine, and sodium azide. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the final cyclized product.[8][9]

Caption: Copper-catalyzed one-pot synthesis of the target compound.

Generalized Experimental Protocol

Causality: This protocol is designed for efficiency and atom economy by combining multiple steps into a single operation. The choice of a polar aprotic solvent like DMSO is to ensure all reactants remain in solution at the required reaction temperature. The copper(I) catalyst is selected for its proven efficacy in mediating the formation of both the C-N imine bond and the subsequent N-N bond required for cyclization.[2]

-

Vessel Preparation : To a dry, inert-atmosphere reaction vessel, add 2-bromo-6-cyanobenzaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and sodium azide (1.5 eq.).

-

Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to dissolve the solids under stirring.

-

Amine Addition : Slowly add a solution of methylamine (1.2 eq., e.g., 40% in H₂O or as hydrochloride salt with a base like triethylamine) to the reaction mixture at room temperature.

-

Reaction Conditions : Heat the mixture to 110-120 °C and maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water. An organic/aqueous extraction (e.g., with ethyl acetate) is performed to isolate the crude product. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure. The resulting crude solid is then purified using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic versatility of the indazole core and the nitrile functional group, allowing for the creation of diverse compound libraries for high-throughput screening.

Role as a Chemical Scaffold

The indazole ring is a known pharmacophore present in several FDA-approved drugs, including:

-

Axitinib : An anti-cancer agent for renal cell carcinoma.[10]

-

Niraparib : A PARP inhibitor used for treating ovarian cancer.[10]

-

Benzydamine : A non-steroidal anti-inflammatory drug (NSAID).[2]

This compound provides a pre-formed, correctly substituted 2H-indazole core, saving researchers significant synthetic effort.

Synthetic Derivatization Potential

The nitrile group at the C7 position is a key feature, offering multiple pathways for chemical elaboration to generate novel derivatives for biological testing.

Caption: Synthetic pathways from the nitrile group to other functional groups.

This strategic derivatization allows for the modulation of key drug-like properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic profiles.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).[12]

GHS Hazard Information

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and First Aid

-

Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA standards).

-

Inhalation : If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

-

Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[12]

-

Ingestion : If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- 1. This compound | 1159511-51-9 | Benchchem [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10377 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1159511-51-9|this compound|BLD Pharm [bldpharm.com]

- 6. bio-fount.com [bio-fount.com]

- 7. benchchem.com [benchchem.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cas 1428576-50-4|| where to buy 5-Chloro-4-nitro-1-(oxetan-3-ylmethyl)-1H-pyrazole [spanish.chemenu.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-2H-indazole-7-carbonitrile in Modern Drug Discovery

This compound is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Niraparib is a targeted therapy approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2] The precise chemical structure and physicochemical properties of its intermediates are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational understanding for researchers in drug development and process chemistry.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets. The specific arrangement of the methyl group at the 2-position of the indazole ring and the nitrile group at the 7-position is critical for its role as a precursor to Niraparib.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1159511-51-9 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)C#N |

| InChI Key | PFBJGTOYNQTJGT-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is essential for process optimization, formulation development, and ensuring batch-to-batch consistency. While extensive public data for this specific intermediate is limited, this section compiles available information and provides context based on related structures.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

| Physical State | White to yellow solid. | Based on supplier safety data sheets. |

| Melting Point | Not explicitly reported in available literature. | Indazole and its derivatives are typically crystalline solids with distinct melting points. Experimental determination is recommended. |

| Boiling Point | Not available. | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Data not publicly available. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. Experimental verification is necessary. |

| pKa | Not available. | The indazole moiety has both acidic and basic character, though it is a very weak base. |

| LogP | Not available. | A calculated LogP would likely be in the range of 1.5-2.5, indicating moderate lipophilicity. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

Given the lack of published quantitative solubility data, a standard laboratory protocol for its determination is provided below. This method is reliable for crystalline solids.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO, DMF)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weighing: Once the solvent is completely evaporated, weigh the evaporation dish containing the solid residue.

-

Calculation: The solubility is calculated using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from related indazole derivatives.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the proton on the pyrazole ring, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the fused pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the nitrile group, the methyl carbon, and the carbons of the bicyclic aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C and C=N (Aromatic ring) stretches: Multiple bands in the region of 1450-1650 cm⁻¹.

-

C-H (Aromatic) stretches: Bands above 3000 cm⁻¹.

-

C-H (Aliphatic - methyl) stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at m/z 157.17.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of Niraparib, as detailed in patents such as WO 2008/084261.[2] The synthesis generally involves the formation of the indazole ring system from appropriately substituted benzene precursors. The nitrile group can be introduced at various stages of the synthesis and is a precursor to the carboxamide functional group in the final Niraparib molecule.

The reactivity of the indazole ring is influenced by the two nitrogen atoms and the fused aromatic system. The 2-position nitrogen is typically more nucleophilic than the 1-position nitrogen, which can be exploited for regioselective alkylation reactions.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a pivotal molecule in the synthesis of the anticancer drug Niraparib. While detailed public data on its physicochemical properties are not extensive, this guide consolidates the available information and provides a framework for its experimental characterization. A thorough understanding of its properties is indispensable for chemists and researchers involved in the development and manufacturing of Niraparib and related pharmaceuticals. Further research to fully characterize this important intermediate is highly encouraged.

References

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carbonitrile: Molecular Structure, Physicochemical Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-7-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule offers unique opportunities for the development of novel therapeutics. This document details the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. Furthermore, it delves into the principles of its structural elucidation using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals. Among these, the indazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.

Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor), and antiemesis (e.g., Granisetron, a 5-HT3 receptor antagonist). The versatility of the indazole core allows for substitution at various positions, leading to a diverse chemical space for drug discovery. The two nitrogen atoms in the pyrazole ring can exist as tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. However, synthetic strategies have been developed to selectively prepare the 2H-isomers, which often exhibit distinct biological profiles compared to their 1H-counterparts.

This guide focuses on a specific derivative, this compound, which incorporates a methyl group at the 2-position of the indazole ring and a nitrile group at the 7-position. The nitrile group is a particularly valuable functional handle, as it can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding the potential for creating novel and diverse molecular entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Weight

The molecular structure of this compound is characterized by the indazole bicyclic system with a methyl group attached to the nitrogen atom at position 2 and a nitrile group at position 7 of the benzene ring.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H7N3 | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| CAS Number | 1159511-51-9 | [1][2] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 2-substituted-2H-indazoles can be challenging due to the potential for the formation of the more stable 1H-isomer. However, strategic selection of starting materials and reaction conditions can favor the formation of the desired 2H-indazole. The direct N-alkylation of a pre-formed indazole ring is a common and effective strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the N-methylation of 1H-indazole-7-carbonitrile. The presence of the electron-withdrawing nitrile group at the 7-position is expected to direct the alkylation to the N-2 position, leading to the desired product with high regioselectivity.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the N-alkylation of indazoles and is optimized for the synthesis of the target compound.

Materials:

-

1H-Indazole-7-carbonitrile

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-7-carbonitrile (1.0 eq) and anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.

-

Deprotonation: Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, as a 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the indazole.

-

Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl iodide (1.2-1.5 eq) or dimethyl sulfate (1.2-1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution (especially if NaH was used). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive deprotonated indazole with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can quench the base and the indazole anion, preventing the desired reaction.

-

Choice of Base: Potassium carbonate is a milder base suitable for many alkylations. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation, which can be crucial for achieving high yields and regioselectivity.

-

Regioselectivity: The electron-withdrawing nature of the nitrile group at the 7-position increases the acidity of the N-1 proton and directs the alkylation to the N-2 position, which is sterically less hindered.

Structural Elucidation

The unambiguous identification of this compound and the confirmation of its isomeric purity are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (N-CH₃) typically in the range of δ 4.0-4.5 ppm. The aromatic protons on the benzene ring will appear as a set of multiplets or distinct doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position of the indazole ring will likely be a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 35-40 ppm. The nitrile carbon will appear in the characteristic region for cyano groups (δ 115-120 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of 157.17.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations from the bicyclic ring system.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its molecular structure, with the strategically placed methyl and nitrile groups on the 2H-indazole scaffold, offers significant opportunities for further chemical modification and exploration of its biological activity. The synthetic protocol and analytical methods described in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this promising compound in their drug discovery endeavors. The continued exploration of the chemical space around the 2H-indazole core is a promising avenue for the development of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazole-7-carbonitrile

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-2H-indazole-7-carbonitrile, a key heterocyclic compound of interest in pharmaceutical research and drug development. While experimental spectra for this specific molecule are not widely published, this document, grounded in established principles and data from closely related analogs, offers a robust predictive analysis and detailed methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The precise substitution pattern, including the N-methylation at the 2-position and the cyano group at the 7-position, dictates its physicochemical properties and potential pharmacological profile. Unambiguous structural confirmation and purity assessment are therefore critical prerequisites for its use in any research or development setting. Orthogonal analytical techniques such as NMR, HPLC, and LC-MS provide a comprehensive characterization, ensuring the identity, purity, and stability of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity and chemical environment of each atom can be determined.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing nature of the cyano group at the C7 position will significantly influence the chemical shifts of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H3 | ~8.1 | s | - | The proton at C3 of the indazole ring typically appears as a singlet downfield. In related 2-aryl-2H-indazoles, this proton resonates around δ 8.3-8.4 ppm.[2][3] |

| H4 | ~7.8 | d | ~8.0 | The proton at C4 is expected to be a doublet, coupled to H5. Its downfield shift is influenced by the anisotropic effect of the fused benzene ring. |

| H5 | ~7.2 | t | ~8.0 | The proton at C5 should appear as a triplet, coupled to both H4 and H6. In similar indazole systems, this proton is found in the range of δ 7.1-7.3 ppm.[2] |

| H6 | ~7.6 | d | ~8.0 | The proton at C6 is a doublet coupled to H5. The presence of the electron-withdrawing cyano group at the adjacent C7 will likely deshield this proton, shifting it further downfield compared to unsubstituted indazoles. |

| N-CH₃ | ~4.2 | s | - | The N-methyl protons will appear as a sharp singlet. The chemical shift is consistent with other N-methylated indazole derivatives. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 | ~123 | The C3 carbon in 2-substituted indazoles typically resonates in this region.[2] |

| C3a | ~127 | This bridgehead carbon's chemical shift is influenced by the fusion of the two rings. |

| C4 | ~122 | Aromatic CH carbon. |

| C5 | ~129 | Aromatic CH carbon. |

| C6 | ~121 | Aromatic CH carbon. |

| C7 | ~110 | The carbon bearing the cyano group is expected to be significantly upfield. |

| C7a | ~148 | This bridgehead carbon, adjacent to the nitrogen and the cyano-substituted carbon, will be shifted downfield. |

| CN | ~117 | The carbon of the nitrile group typically appears in this region. |

| N-CH₃ | ~35 | The N-methyl carbon chemical shift is characteristic of this functional group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: zg30

-

Spectral width: ~16 ppm

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Spectral width: ~240 ppm

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Number of scans: 1024

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is an essential technique for separating the target compound from any impurities, thus allowing for accurate purity determination and quantification. A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Predicted Chromatographic Behavior

This compound is a moderately polar compound and is expected to be well-retained on a C18 stationary phase using a mobile phase of acetonitrile and water. The retention time can be modulated by adjusting the organic modifier concentration.

Experimental Protocol for HPLC Analysis

Instrumentation:

-

An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting condition would be a linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[1]

Predicted Mass Spectral Data

In positive ion electrospray ionization (ESI+), this compound is expected to be readily detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Ion | Predicted m/z | Justification |

| [M+H]⁺ | 158.0713 | The exact mass of C₉H₈N₃⁺ is 158.0713. This would be the primary ion observed in the full scan mass spectrum. |

| [M+Na]⁺ | 180.0532 | Sodium adducts are commonly observed in LC-MS analysis.[4] |

Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ precursor ion would yield characteristic product ions, providing further structural confirmation. Expected fragmentation pathways include the loss of small neutral molecules like HCN.

Experimental Protocol for LC-MS Analysis

Instrumentation:

-

An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, equipped with an ESI source.

LC Conditions:

-

The same HPLC conditions as described in section 3.2 can be used. The eluent from the column is directed into the mass spectrometer.

MS Conditions:

-

Ionization Mode: ESI positive.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Desolvation Gas Temperature: ~350 °C.

-

Desolvation Gas Flow: ~600 L/hr.

-

Scan Range: m/z 50-500.

Data Analysis:

-

Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion to confirm its presence at the expected retention time.

-

Analyze the full scan mass spectrum to identify the parent ion and any common adducts.

-

If necessary, perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.

Visualized Workflows

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

LC-MS Purity and Identity Workflow

Caption: Integrated workflow for purity and identity confirmation by LC-MS.

Conclusion

The structural integrity and purity of this compound can be confidently established through a synergistic application of NMR, HPLC, and LC-MS. This guide provides a robust framework of predicted data and validated methodologies to aid researchers in the comprehensive characterization of this important molecule. Adherence to these protocols will ensure high-quality, reproducible data, which is fundamental to advancing any scientific investigation involving this compound.

References

Potential therapeutic applications of indazole-containing compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The indazole nucleus—a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring—stands as a prime example of such a structure.[1] Its rigid conformation, synthetic accessibility, and capacity to engage in crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous therapeutic agents.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This versatility has propelled a significant number of indazole-containing molecules into clinical trials and onto the market, validating the scaffold's immense therapeutic potential.[3][6]

This guide provides a comprehensive technical overview of the key therapeutic applications of indazole-containing compounds, delving into their mechanisms of action, summarizing pivotal clinical data, and presenting detailed experimental protocols relevant to their evaluation.

I. Indazole-Based Compounds in Oncology

The most profound impact of the indazole scaffold has been in the field of oncology.[7] Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[1][8] This has led to the development of several blockbuster drugs targeting key pathways in tumor growth, proliferation, and survival.

A. Angiogenesis Inhibition: Targeting Tyrosine Kinases

Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central players in this process. Several indazole-based drugs function as potent, multi-targeted tyrosine kinase inhibitors (TKIs) that block VEGFR signaling.[10]

Key Examples:

-

Pazopanib (Votrient®): Approved by the FDA for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma, Pazopanib is an oral angiogenesis inhibitor.[2][11] It targets VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[10][12] By inhibiting these receptors, Pazopanib blocks critical signaling cascades involved in tumor growth and angiogenesis.[12] In a pivotal Phase III trial for metastatic RCC, Pazopanib demonstrated a significant improvement in progression-free survival (PFS) to 9.2 months compared to 4.2 months for placebo.[11][13]

-

Axitinib (Inlyta®): Axitinib is a potent and selective second-generation TKI of VEGFR-1, -2, and -3.[14][15] It is approved for the treatment of advanced RCC, often after failure of other systemic therapies.[16][17] Its mechanism involves blocking the tyrosine kinase proteins that signal cancer cells to grow and form new blood vessels.[16] Clinical trials have shown its efficacy in extending progression-free survival in patients with advanced RCC.[15]

Mechanism of Action: VEGFR Signaling Blockade

The primary mechanism for indazole-based TKIs like Pazopanib and Axitinib is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of VEGFRs. This prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10]

Caption: VEGFR Signaling Inhibition by Indazole-Based TKIs.

B. DNA Damage Repair Inhibition: Targeting PARP

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[18] In cancers with mutations in other DNA repair pathways, such as those involving BRCA1/2 (homologous recombination), tumor cells become highly dependent on PARP for survival. This dependency creates a therapeutic opportunity known as synthetic lethality.[18][19]

Key Example:

-

Niraparib (Zejula®): Niraparib is a potent and selective oral inhibitor of PARP-1 and PARP-2.[2][20] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in response to platinum-based chemotherapy.[2] The mechanism involves not only inhibiting PARP's enzymatic activity but also "trapping" the PARP enzyme on damaged DNA, leading to an accumulation of double-strand breaks during DNA replication that are lethal to cancer cells with defective homologous recombination repair.[18][21]

Mechanism of Action: PARP Inhibition and Trapping

Niraparib binds to the PARP enzyme, preventing it from repairing single-strand DNA breaks.[18] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into highly toxic double-strand breaks. In healthy cells, these can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to genomic instability and cell death (apoptosis).[18][19]

Caption: Mechanism of Synthetic Lethality with Niraparib.

II. Indazoles in Inflammation and Beyond

While oncology is a major focus, the therapeutic reach of indazole derivatives extends to other significant pathologies.

A. Anti-inflammatory Applications

Indazole derivatives have shown marked anti-inflammatory activity.[22] Some compounds are believed to exert their effects through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species.[22][23]

-

Benzydamine: This non-steroidal anti-inflammatory drug (NSAID) is used for its analgesic and anti-inflammatory properties, often in oral rinses or topical creams.[2]

-

Bendazac: Another NSAID from the indazole class, Bendazac has been used topically, particularly in eye drops, for its protein anti-denaturant properties in inflammatory conditions.[5]

B. Neurodegenerative Disorders

Research has highlighted the potential of indazole derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25] Their mechanisms in this context include the inhibition of key enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[24][26] By modulating these pathways, these compounds may offer neuroprotective effects.[25][27]

C. Novel Applications: Male Contraception

A fascinating and novel application is in the area of male contraception.

-

Gamendazole: This indazole carboxylic acid derivative has been identified as an orally active antispermatogenic agent.[28] It is proposed to function by targeting Heat Shock Protein 90 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[28][29][30]

III. Key Experimental Protocols

The validation of indazole-based therapeutics relies on robust and reproducible experimental workflows. Below are representative protocols for assessing key mechanisms of action.

A. Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a target kinase.

Objective: To quantify the potency of a test compound in inhibiting VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP solution (at Km concentration for VEGFR-2).

-

Substrate (e.g., a poly-Glu-Tyr peptide).

-

Test indazole compound (serial dilutions).

-

Positive control inhibitor (e.g., Axitinib).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test indazole compound in DMSO (e.g., from 100 µM to 5 nM).

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition).

-

Add 5 µL of a 2X enzyme/substrate mixture (VEGFR-2 and peptide substrate in kinase buffer). .

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

-

Initiate Reaction: Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Stop Reaction & Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality and Controls:

-

Why use ATP at Km? Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, which is the intended mechanism for many indazole-based kinase inhibitors.

-

Self-Validation: The inclusion of a no-enzyme control confirms the signal is enzyme-dependent. The positive control (a known inhibitor) validates assay performance, while the vehicle control (DMSO) defines the baseline kinase activity.

B. Protocol: Cell-Based PARP Inhibition Assay (PAR-ylation Assay)

This protocol assesses a compound's ability to inhibit PARP activity within intact cells.

Objective: To measure the inhibition of hydrogen peroxide (H2O2)-induced PARP activation (auto-PAR-ylation) in cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line like UWB1.289).[31]

-

Cell culture medium and supplements.

-

Test indazole compound (e.g., Niraparib).

-

Hydrogen Peroxide (H2O2).

-

Lysis buffer with protease/phosphatase inhibitors.

-

Primary antibody against poly-ADP-ribose (PAR).

-

Secondary antibody (HRP-conjugated).

-

Western Blotting or ELISA equipment and reagents.

Methodology:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.

-

Induce DNA Damage: Add H2O2 (e.g., 1 mM final concentration) to all wells (except negative control) and incubate for 10 minutes to induce DNA damage and activate PARP.

-

Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells.

-

Quantification (ELISA method):

-

Coat an ELISA plate with the cell lysates overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 5% BSA in TBST).

-

Add the anti-PAR primary antibody and incubate for 2 hours.

-

Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash, then add TMB substrate. Stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition of the PAR signal relative to the H2O2-treated vehicle control. Determine the IC50 value as described for the kinase assay.

Causality and Controls:

-

Why H2O2? H2O2 is a potent inducer of oxidative stress, which causes numerous single-strand DNA breaks, leading to robust PARP activation.

-

Self-Validation: A "no H2O2" control confirms the baseline PAR level. A "H2O2 only" (vehicle) control establishes the maximum signal. A known PARP inhibitor serves as a positive control.

IV. Summary of Key Indazole-Based Therapeutics

| Compound Name | Primary Target(s) | Approved Indication(s) | Key Mechanism |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-targeted Tyrosine Kinase Inhibitor (Anti-angiogenesis) |

| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma | Potent Tyrosine Kinase Inhibitor (Anti-angiogenesis) |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | DNA Repair Inhibitor (Synthetic Lethality) |

| Benzydamine | (COX-2 implicated) | Local pain and inflammation | Non-Steroidal Anti-inflammatory Drug (NSAID) |

| Gamendazole | HSP90AB1, EEF1A1 | (Investigational) | Male Contraception (Antispermatogenic) |

V. Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting diverse biological pathways, from protein kinases in cancer to enzymes involved in neurodegeneration, ensures its continued prominence.[32] Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring novel applications in areas like cardiovascular and infectious diseases.[8][33] The structural and chemical versatility of the indazole core, combined with an ever-deepening understanding of disease biology, promises to yield new and powerful therapeutic agents for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of pazopanib in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pazopanib for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 13. Pazopanib in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Axitinib used for? [synapse.patsnap.com]

- 15. dovepress.com [dovepress.com]

- 16. cancerresearchuk.org [cancerresearchuk.org]

- 17. Axitinib: MedlinePlus Drug Information [medlineplus.gov]

- 18. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 19. urology-textbook.com [urology-textbook.com]

- 20. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

- 27. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 30. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Needle in a Haystack: A Technical Guide to the Natural Occurrence and Isolation of Indazole Alkaloids

Abstract

Indazole alkaloids represent a rare and structurally intriguing class of nitrogen-containing heterocyclic compounds. Characterized by a fused benzene and pyrazole ring system, these secondary metabolites have garnered significant interest in medicinal chemistry due to their diverse biological activities. However, their exceedingly limited distribution in nature presents a considerable challenge for natural product researchers. This technical guide provides an in-depth exploration of the known natural sources of indazole alkaloids and furnishes detailed, field-proven methodologies for their extraction, isolation, and purification. By elucidating the causality behind experimental choices, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these unique natural products.

Introduction: The Scarcity and Significance of Indazole Alkaloids

The indazole moiety, a bicyclic aromatic system with the chemical formula C₇H₆N₂, is a privileged scaffold in modern pharmacology. Synthetic indazole derivatives form the core of several FDA-approved drugs used in oncology, such as Axitinib and Niraparib. Despite their pharmaceutical importance, indazole alkaloids are remarkably rare in the natural world.[1] To date, only a handful of natural products possessing the indazole ring have been isolated and characterized, making them a prime subject for phytochemical investigation.[1] This guide will navigate the sparse landscape of their natural occurrence and provide a comprehensive framework for their successful isolation.

Natural Occurrence: A Tale of Two Genera

The known natural sources of indazole alkaloids are predominantly confined to the plant kingdom, with two genera standing out: Nigella and Withania.

The Primary Source: Nigella sativa (Black Cumin)

The vast majority of naturally occurring indazole alkaloids have been isolated from the seeds of Nigella sativa, a member of the Ranunculaceae family.[2] Commonly known as black cumin, these seeds have been used for centuries in traditional medicine and culinary practices.[3] Phytochemical investigations have revealed that N. sativa is a unique, albeit modest, reservoir of these compounds.[4][5]

Table 1: Indazole Alkaloids Isolated from Nigella sativa

| Alkaloid Name | Molecular Formula | Structural Notes | Reference(s) |

| Nigellicine | C₁₃H₁₄N₂O | The first indazole alkaloid isolated from a natural source. | [1] |

| Nigellidine | C₁₈H₁₈N₂O | Features a distinct indazole ring system. | [1][4] |

| Nigeglanine | C₁₈H₂₀N₂O₂ | An aromatic indazole derivative. | [4] |

| 4-O-Methylnigellidine | C₁₉H₂₀N₂O | A methylated derivative of nigellidine. | [4] |

| 4-O-Methylnigeglanine | C₁₉H₂₂N₂O₂ | A methylated derivative of nigeglanine. | [4] |

| 17-O-(β-d-glucopyranosyl)-4-O-methylnigellidine | C₂₅H₃₀N₂O₆ | The first glucosylated indazole-type alkaloid from nature. | [4] |

| Nigelanoid | C₂₄H₂₆N₂O₇ | A recently discovered complex indazole alkaloid. | [4] |

A Related Structure from Withania somnifera (Ashwagandha)

While not a true indazole, the pyrazole alkaloid withasomnine is a closely related compound isolated from the roots of Withania somnifera (Ashwagandha). This plant, a cornerstone of Ayurvedic medicine, is better known for its withanolide steroids. However, the presence of withasomnine, which features a pyrazole ring fused to a phenyl group, is of significant interest due to its structural similarity to the indazole core. Its isolation from the industrial marc (the residue after aqueous extraction) highlights an economical approach to sourcing this alkaloid.

The Unexplored Frontiers: Marine and Fungal Sources

Extensive searches for indazole alkaloids in marine and fungal organisms have, to date, been largely unfruitful. While these domains are prolific sources of other alkaloid classes, particularly indole alkaloids, reports of naturally occurring indazoles are conspicuously absent.[2] This apparent scarcity underscores the unique biosynthetic pathways likely confined to the specific plant species discussed.

Isolation and Purification Strategies: A Technical Workflow

The isolation of indazole alkaloids from natural matrices is a multi-step process requiring careful optimization. The low abundance of these compounds necessitates efficient extraction and highly selective purification techniques.

General Workflow

The logical flow for isolating indazole alkaloids follows a well-established path in natural product chemistry, beginning with bulk extraction and proceeding through successive stages of purification to yield the pure compounds.

Caption: General workflow for the isolation of indazole alkaloids.

Experimental Protocol 1: Isolation of Indazole Alkaloids from Nigella sativa Seeds

This protocol is a synthesized methodology based on the successful isolation of nigellidine, nigeglanine, and other related indazoles.[4][5] The causality behind this multi-step chromatographic approach is the progressive separation of compounds based on polarity and size, which is essential for resolving the complex mixture of a crude plant extract.

Step 1: Sample Preparation and Defatting

-

Rationale: The seeds of N. sativa contain a high percentage of fixed oils (32-40%) which can interfere with subsequent extraction and chromatographic steps.[3] A nonpolar solvent like n-hexane is used to selectively remove these lipids without extracting the more polar alkaloids.

-

Obtain air-dried, ground powder of N. sativa seeds.

-

Macerate the seed powder with n-hexane (e.g., 2.0 kg powder in 4 L n-hexane) at room temperature for 3 days.

-

Repeat the maceration process three times to ensure complete defatting.

-

Combine the n-hexane extracts and reserve the defatted plant residue.

Step 2: Extraction of Crude Alkaloids

-

Rationale: Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including alkaloids and their salts.

-

Extract the dried, defatted residue with methanol (e.g., 4 L) by maceration at room temperature for 3 days.

-

Repeat the extraction three times.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Step 3: Initial Fractionation by Column Chromatography

-

Rationale: MCI gel is a reversed-phase polymer adsorbent suitable for the initial cleanup of crude plant extracts. A step gradient of methanol in water allows for the separation of compounds into fractions of decreasing polarity.

-

Chromatograph the crude methanolic extract (e.g., 108.0 g) over a column of MCI gel.

-

Elute with a step gradient of methanol in water (from 50:50 to 100:0, v/v).

-

Collect the eluent in several fractions (e.g., Fractions A-E).

Step 4: Size-Exclusion and Adsorption Chromatography

-

Rationale: This step employs two orthogonal separation mechanisms. Sephadex LH-20 separates molecules primarily by size, while silica gel separates them based on polarity. This dual approach is highly effective at resolving complex mixtures.

-

Subject a target fraction from the previous step (e.g., Fraction B, 5.2 g) to separation on a Sephadex LH-20 column using isocratic methanol as the eluent.

-

Pool the resulting fractions based on TLC analysis.

-

Separate a resulting fraction (e.g., Fraction B2, 1.3 g) further using silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol (e.g., from 10:1 to 1:1, v/v) to obtain multiple sub-fractions.

Step 5: Final Purification by Semi-Preparative HPLC

-

Rationale: High-Performance Liquid Chromatography offers the highest resolution for separating structurally similar compounds. A semi-preparative column is used to isolate milligram quantities of pure compounds for structural elucidation.

-

Dissolve the target sub-fractions in a suitable solvent (e.g., methanol).

-

Purify by semi-preparative HPLC using a C18 column.

-

Employ a gradient elution system of methanol and water. A typical gradient for isolating nigeglanine might be: 10% to 41% MeOH over 16 minutes, then ramping to 100% MeOH.[4]

-

Monitor the eluent with a UV detector and collect the peaks corresponding to the individual alkaloids.

-

This final step can yield pure compounds such as nigellidine, 4-O-methylnigellidine, and nigeglanine.[4][5]

Caption: Detailed isolation workflow for Nigella sativa alkaloids.

Experimental Protocol 2: Isolation of Withasomnine from Withania somnifera Marc

This protocol outlines a method for isolating withasomnine from the industrial waste product of W. somnifera extraction.

-

Successive Solvent Extraction: Perform successive extractions of the dried marc with n-hexane, ethyl acetate, and finally ethanol to separate compounds based on polarity.

-

Focus on Ethyl Acetate Extract: The ethyl acetate extract is typically enriched with alkaloids and other medium-polarity compounds.

-

Column Chromatography: Subject the concentrated ethyl acetate extract to silica gel column chromatography.

-

Elution: Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent (for alkaloids).

-

Crystallization: Combine fractions containing the target compound and concentrate. Induce crystallization using a suitable solvent to obtain pure withasomnine.

Structural Elucidation

Once a compound is isolated in its pure form, its chemical structure must be determined. This is a critical self-validating step in the discovery process. A combination of spectroscopic techniques is employed:

-

Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments reveal the carbon-hydrogen framework of the molecule, while 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the complete connectivity and establish the final structure.[4]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the nature of the chromophore, respectively.

Conclusion

The natural occurrence of indazole alkaloids is a fascinating yet highly restricted phenomenon, primarily centered on Nigella sativa. Their isolation, while challenging due to low abundance, is achievable through a systematic and multi-modal chromatographic approach. The detailed protocols provided in this guide offer a robust framework for researchers to successfully extract and purify these rare molecules. As our understanding of biosynthesis and analytical techniques continues to advance, future investigations may yet uncover new sources and members of this pharmacologically significant alkaloid class, paving the way for novel therapeutic discoveries.

References

- 1. Appendix A: Type and Duration of Precautions Recommended for Selected Infections and Conditions | Infection Control | CDC [cdc.gov]

- 2. Summary of Recommendations | Infection Control | CDC [cdc.gov]

- 3. Chaetolines A and B, Pyrano[3,2- f]isoquinoline Alkaloids from Cultivation of Chaetomium sp. in the Presence of Autoclaved Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Stability of 1H-indazole versus 2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole, a prominent heterocyclic scaffold in medicinal chemistry, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom of the pyrazole ring dictates the tautomeric form, which in turn significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive analysis of the tautomeric equilibrium between 1H- and 2H-indazole, delving into the factors governing their relative stability. We will explore the theoretical underpinnings and experimental evidence that establish 1H-indazole as the thermodynamically more stable tautomer. Furthermore, this document offers detailed methodologies for the spectroscopic and crystallographic characterization of these isomers, crucial for unambiguous identification in research and drug development settings.

Introduction: The Significance of Tautomerism in Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The versatility of the indazole scaffold is intrinsically linked to its tautomeric nature. The two primary tautomers, 1H-indazole and 2H-indazole, arise from the migration of a proton between the two nitrogen atoms in the pyrazole ring.[2][4]

While structurally similar, these tautomers exhibit distinct electronic distributions and steric profiles, leading to different physicochemical properties such as dipole moments and basicity.[5] This divergence in properties can profoundly impact how an indazole-containing molecule interacts with biological targets, making the control and characterization of tautomeric forms a critical aspect of drug design and synthesis.[1] Synthetic routes often yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[6]

The Energetic Landscape: Why 1H-Indazole Predominates

The question of which tautomer is more stable has been a subject of extensive experimental and computational investigation. The consensus is that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1][6][7] This stability can be attributed to several factors, with aromaticity playing a pivotal role.

Aromaticity and Structural Considerations

The 1H-indazole tautomer possesses a benzenoid structure, which confers greater aromatic stability.[8] In contrast, the 2H-indazole form has a quinonoid-like structure, which is generally less stable.[7][9] Theoretical calculations, including ab initio and density functional theory (DFT) methods, have consistently supported this observation.[9][10] The energy difference between the two tautomers in the gas phase is estimated to be in the range of 3.6 to 5.3 kcal/mol in favor of the 1H-form.[9][11]

Computational Insights

A variety of computational studies have been performed to quantify the energy difference between the 1H and 2H tautomers. These calculations, ranging from semi-empirical AM1 to more sophisticated B3LYP/6-31G** levels, consistently show the 1H-tautomer to be the more stable form in most cases.[10][12] However, it is important to note that substituent effects can sometimes shift this equilibrium, and in certain substituted indazoles, the 2H-tautomer can become more stable.[9][10]

The following diagram illustrates the tautomeric equilibrium between 1H- and 2H-indazole.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Factors Influencing Tautomeric Equilibrium

While 1H-indazole is generally the more stable tautomer, the position of the equilibrium can be influenced by several external and internal factors.

Solvent Effects

The polarity of the solvent can play a role in the tautomeric equilibrium. While thermochemical and photochemical studies have indicated the greater stability of the 1H-form regardless of the solvent, the more polar nature of the 2H-tautomer (larger dipole moment) suggests that polar solvents could potentially stabilize it to a greater extent.[5][11][13] However, experimental evidence for a significant solvent-induced shift in the tautomeric equilibrium of the parent indazole is limited.

Substituent Effects

The nature and position of substituents on the indazole ring can have a more pronounced effect on the relative stability of the tautomers. Electron-withdrawing groups, particularly at the 3-position, have been shown to decrease the energy difference between the 1H and 2H forms.[9] In some specific cases of substituted tetrahydro-4H-indazol-4-ones, the 2H-tautomer has been found to be experimentally more stable than the 1H-form in solution.[10]

Inter- and Intramolecular Hydrogen Bonding